(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride
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Overview
Description
®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with a methoxyphenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-methoxybenzaldehyde with a chiral amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for amine protection/deprotection sequences.
Diphenyl (2-methoxyphenyl)phosphine: Utilized in organic synthesis as a ligand.
Uniqueness
®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to other 2-methoxyphenyl compounds. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various research fields.
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXKFUTELPFRI-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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